1-cyclopentyl-1H-pyrazol-3-amine
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Overview
Description
1-Cyclopentyl-1H-pyrazol-3-amine is a heterocyclic compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol This compound features a pyrazole ring substituted with a cyclopentyl group at the 1-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis . Another method includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests potential for industrial application.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may act as an inhibitor of kinases, which are crucial in various signaling pathways .
Comparison with Similar Compounds
1-Cyclopentyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
3-Aminopyrazole: Known for its use in the synthesis of pyrazolo[1,5-a]pyrimidines.
5-Aminopyrazole: Utilized in organic and medicinal synthesis for its reactivity with various reagents.
Uniqueness: this compound stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
IUPAC Name |
1-cyclopentylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGVQDVEOVWMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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